1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid - 150965-85-8

1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid

Catalog Number: EVT-3050194
CAS Number: 150965-85-8
Molecular Formula: C24H19BrClN3O3
Molecular Weight: 512.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

Although a precise mechanism of action for 1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid is not explicitly described in the provided literature, its classification as an angiotensin II receptor antagonist suggests it likely exerts its effects by blocking the binding of angiotensin II to its receptors. This action may involve competitive binding at the receptor site [, ].

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide Analogues

Compound Description: This group encompasses a series of (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogues synthesized and characterized in the study. The researchers investigated a convergent approach to synthesize these analogues, utilizing directed Vilsmeyer formylation and reactions with substituted anilines [].

Relevance: These analogues share the 2-butyl-4-chloro-1H-imidazole core structure with the target compound, 1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid. The variations in these analogues primarily reside in the substituents at the 1- and 4-positions of the imidazole ring, highlighting the exploration of structure-activity relationships within this chemical class [].

Acylals of Imidazole-5-Carboxylic Acid Derivatives

Compound Description: This class of compounds, represented by formula (I) in the study, features acylals of imidazole-5-carboxylic acid derivatives designed for improved oral absorption and antihypertensive activity []. A specific example provided is sodium 1-ethoxycarbonylethyl-2-butyl-4-chloro-1-[{2'-(1H-tetrazol-5-yl)biphenyl-4-yl}methyl]-1H-imidazole-5-carboxylate [].

Relevance: These derivatives share the 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid core with 1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid. The presence of the acylal group at the 5-position and variations in the substituent at the 1-position in these analogues underline the investigation of prodrug strategies and structure-activity relationships related to the target compound [].

2-Butyl-4-[(3,3-dimethylacryloyl)methyl-amino]-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid (Compound 1)

Compound Description: This compound represents a lead structure in a study focusing on the development of nonpeptide angiotensin II antagonists. The acrylamide group at the 4-position of the imidazole ring serves as a lipophilic surrogate for the chloro group in EXP3174. This modification resulted in potent in vitro antagonistic activity, surpassing EXP3174's potency [].

Relevance: Compound 1 and 1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid both contain the 2-butyl-1H-imidazole-5-carboxylic acid core. The key distinction lies in the substituents at the 1- and 4-positions. While Compound 1 incorporates a [[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl] group at the 1-position and a [(3,3-dimethylacryloyl)methyl-amino] group at the 4-position, the target compound features a [(3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl] group at the 1-position and a chloro group at the 4-position []. This comparison highlights the impact of these specific substitutions on their respective biological activities.

EXP3174 (2-n-butyl-4-chloro-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole-5-carboxylic acid)

Compound Description: EXP3174 is a non-peptide Angiotensin II AT1 receptor antagonist. It is the active metabolite of Losartan and exhibits potent and long-lasting antihypertensive effects [, , , , , , ].

Relevance: EXP3174 is structurally similar to 1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid. Both compounds share the 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid moiety. The primary difference lies in the substituent at the 1-position of the imidazole ring. EXP3174 bears a [(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl] group, while the target compound has a [(3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl] group [, , , , , , ]. These subtle structural variations likely contribute to potential differences in their pharmacological profiles.

Losartan (2-n-butyl-4-chloro-5-hydroxymethyl-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole)

Compound Description: Losartan is a well-known non-peptide angiotensin II receptor antagonist, specifically targeting the AT1 receptor subtype. It is widely used as an antihypertensive agent [, , , , , , , ].

Relevance: Losartan is a prodrug that is metabolized to EXP3174. Therefore, it exhibits structural similarities to both EXP3174 and the target compound, 1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid. All three compounds contain the 2-butyl-4-chloro-1H-imidazole core. The difference again lies in the substituent at the 1-position of the imidazole ring and the presence of a carboxylic acid group at the 5-position [, , , , , , , ]. Losartan has a hydroxymethyl group at the 5-position, which is oxidized to a carboxylic acid to form EXP3174.

GR117289 (1-[[3-bromo-2-[2-(1H-tetrazol-5-yl)phenyl]-5-benzofuranyl]methyl]-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid)

Compound Description: GR117289 is a potent, selective, and insurmountable antagonist of the angiotensin AT1 receptor, demonstrating slow reversibility in its interaction with the receptor [].

BMS-180560 (2-butyl-4-chloro-1-[[1-[2-(2H-tetrazol-5-yl)phenyl]-1H-indol-4-yl]methyl]-1H-imidazole-5-carboxylic acid)

Compound Description: BMS-180560 is a potent, specific, and predominantly competitive angiotensin II receptor antagonist. It exhibits insurmountable receptor antagonism, suggesting a strong and sustained interaction with the receptor [].

Relevance: Both BMS-180560 and 1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid share the 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid core structure. The key difference lies in the aromatic system linked to the 1-position of the imidazole ring. BMS-180560 incorporates a substituted indole moiety, while the target compound features a substituted benzofuran group []. This structural variation might influence their binding affinity and selectivity towards angiotensin II receptors.

EXP3892 (2-n-propyl-4-trifluoromethyl-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole-5-carboxylic acid)

Compound Description: EXP3892 is another non-peptide angiotensin II antagonist that exhibits insurmountable antagonism. Its interaction with the angiotensin II receptor, although strong, can be reversed by the surmountable antagonist DuP 753 [].

Relevance: EXP3892 and 1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid belong to the same class of angiotensin II receptor antagonists. They both feature a substituted imidazole-5-carboxylic acid core. EXP3892 has a propyl group at the 2-position and a trifluoromethyl group at the 4-position of the imidazole ring, while the target compound has a butyl group and a chloro group at the respective positions. Additionally, EXP3892 has a (2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl group at the 1-position, while the target compound has a (3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl group [].

[3H]Candesartan (2-ethoxy-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-H-benzimidazoline-7-carboxylic acid)

Compound Description: [3H]Candesartan is a radiolabeled angiotensin II AT1 receptor antagonist used in binding studies. Its slow dissociation from the receptor contributes to its insurmountable nature in functional assays [].

Relevance: While [3H]Candesartan differs structurally from 1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid, it highlights the importance of the tetrazole moiety, present in several related compounds in this context. The slow dissociation kinetics observed with [3H]Candesartan emphasizes the potential for long-lasting receptor interactions within this class of antagonists [].

Properties

CAS Number

150965-85-8

Product Name

1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid

IUPAC Name

3-[[3-bromo-2-(2-cyanophenyl)-1-benzofuran-5-yl]methyl]-2-butyl-5-chloroimidazole-4-carboxylic acid

Molecular Formula

C24H19BrClN3O3

Molecular Weight

512.79

InChI

InChI=1S/C24H19BrClN3O3/c1-2-3-8-19-28-23(26)21(24(30)31)29(19)13-14-9-10-18-17(11-14)20(25)22(32-18)16-7-5-4-6-15(16)12-27/h4-7,9-11H,2-3,8,13H2,1H3,(H,30,31)

InChI Key

MOSNFJWSPLHORV-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4C#N)C(=O)O)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.